Lipophilicity (LogP) Comparison: The 6-Chloro Analog Offers an Intermediate Optimized LogP Between the Non-Halogenated and 6-Bromo Scaffolds
The 6-chloro substituted spiro[indene-1,4'-piperidine] scaffold possesses a computed LogP of 4.57, positioning it between the non-halogenated analog (LogP 3.92–3.98) and the 6-bromo analog (LogP 4.68) . This intermediate lipophilicity offers a balanced profile for CNS drug discovery programs where optimal LogP ranges of 2–5 are targeted, avoiding the excessive lipophilicity of the bromo derivative that can lead to increased metabolic clearance and phospholipidosis risk.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.57 (predicted) |
| Comparator Or Baseline | Non-chlorinated analog (CAS 137419-24-0): LogP = 3.92–3.98; 6-Bromo analog (CAS 158628-80-9): LogP = 4.68 |
| Quantified Difference | ΔLogP = +0.59 to +0.65 vs. non-chlorinated; ΔLogP = -0.11 vs. 6-bromo |
| Conditions | Predicted LogP values from ACD/Labs or similar computational algorithms, as reported by Chemsrc and ChemicalBook |
Why This Matters
The 0.6 log unit increase over the non-halogenated scaffold translates to approximately 4-fold higher membrane partitioning, which can be critical for CNS target engagement, while avoiding the excessive lipophilicity of the bromo derivative.
